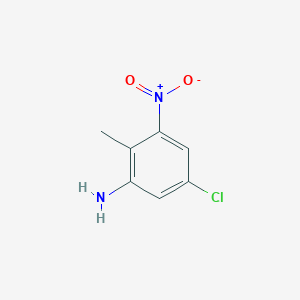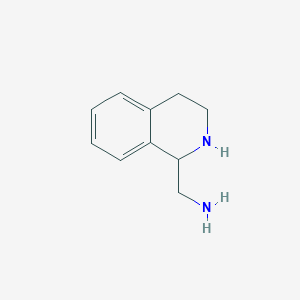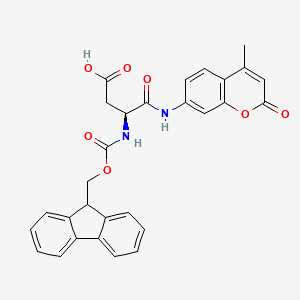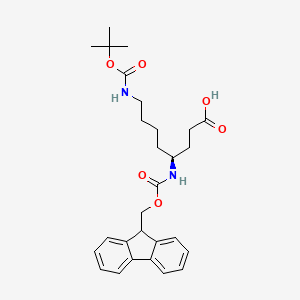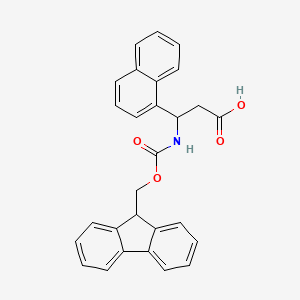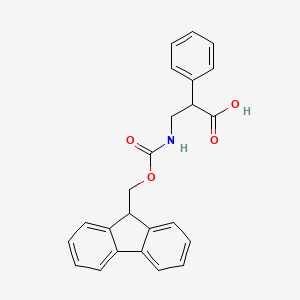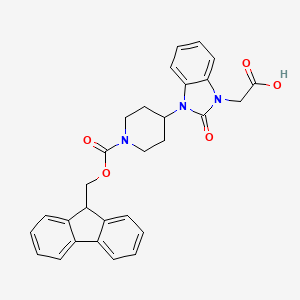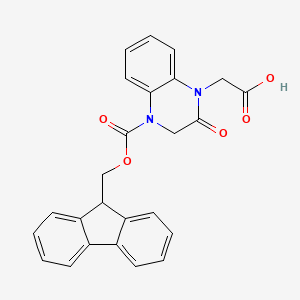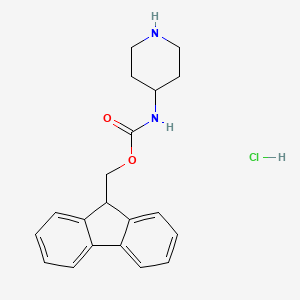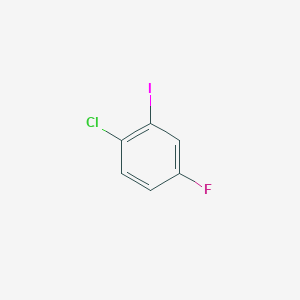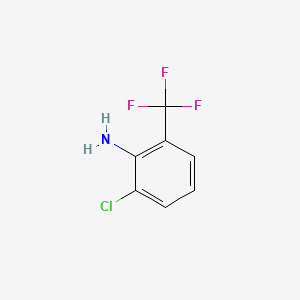
3-(3,4-Dichlorophenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dichlorophenyl)-1-propene: is an organic compound characterized by the presence of a propene group attached to a dichlorophenyl ring
Aplicaciones Científicas De Investigación
Chemistry: 3-(3,4-Dichlorophenyl)-1-propene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of chlorinated phenyl derivatives on biological systems.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-1-propene typically involves the reaction of 3,4-dichlorophenyl derivatives with propene under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve continuous feeding reactions using 3,4-dichloroaniline and phosgene as raw materials . This method ensures a steady supply of the compound and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3,4-Dichlorophenyl)-1-propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or fully dechlorinated products.
Substitution: The dichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dechlorinated or partially chlorinated products.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-propene involves its interaction with specific molecular targets. For instance, similar compounds like 3-(3,4-dichlorophenyl)-1,1-dimethylurea inhibit photosynthesis by blocking the plastoquinone binding site of photosystem II . This interruption in the electron transport chain reduces the ability of plants to convert light energy into chemical energy.
Comparación Con Compuestos Similares
3,4-Dichlorophenol: A chlorinated derivative of phenol with similar chemical properties.
3,4-Dichlorophenylhydrazine: Used in various organic synthesis reactions.
Uniqueness: 3-(3,4-Dichlorophenyl)-1-propene is unique due to its propene group, which imparts distinct reactivity compared to other dichlorophenyl derivatives. This makes it valuable in specific synthetic applications where the propene functionality is required.
Propiedades
IUPAC Name |
1,2-dichloro-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMJXTWQAEDLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374216 |
Source


|
| Record name | 3-(3,4-Dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20849-86-9 |
Source


|
| Record name | 3-(3,4-Dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
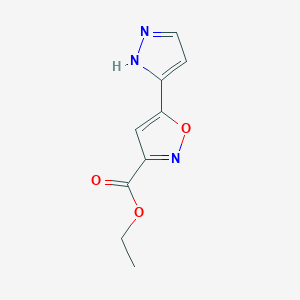
![1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B1349844.png)
